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Introduction

2-Ethylcyclohexanone, a substituted cyclic ketone, holds a significant position in the

landscape of organic synthesis. Its versatile reactivity, stemming from the presence of both a

carbonyl group and an adjacent ethyl substituent, has made it a valuable intermediate in the

production of pharmaceuticals and fine chemicals. This technical guide provides a

comprehensive overview of the discovery, synthesis, and key chemical properties of 2-
Ethylcyclohexanone, tailored for researchers, scientists, and professionals in drug

development. The document details seminal synthetic methodologies, presents key quantitative

data in a structured format, and visualizes the underlying reaction pathways to facilitate a

deeper understanding of its chemical behavior.

Historical Context and Discovery
While the precise first synthesis of 2-ethylcyclohexanone is not definitively documented in

readily available literature, its emergence is intrinsically linked to the broader exploration of

cyclohexanone chemistry in the early 20th century. The pioneering work on the synthesis of

substituted cyclohexenones by chemists like Sir Robert Robinson laid the foundational

principles for the alkylation of cyclic ketones. The Robinson annulation, discovered in 1935,

provided a powerful method for constructing six-membered rings and introduced key concepts

of enolate reactivity that are central to the synthesis of 2-substituted cyclohexanones.[1][2][3]

Later, the development of the Stork enamine alkylation in the 1950s and 1960s offered a milder
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and more regioselective approach to the synthesis of α-alkylated ketones, further expanding

the accessibility of compounds like 2-ethylcyclohexanone.[4][5]

Physicochemical and Spectroscopic Data
Accurate characterization of 2-Ethylcyclohexanone is crucial for its application in synthesis

and analysis. The following tables summarize its key physical properties and provide an

overview of its characteristic spectroscopic data.

Table 1: Physical Properties of 2-Ethylcyclohexanone

Property Value Source

Molecular Formula C₈H₁₄O [6]

Molecular Weight 126.20 g/mol [7]

Boiling Point 177-178 °C Not explicitly cited

Density 0.916 g/mL at 25 °C Not explicitly cited

Refractive Index (n²⁰/D) 1.452 Not explicitly cited

CAS Number 4423-94-3 [6]

Table 2: Spectroscopic Data of 2-Ethylcyclohexanone

Technique Key Data Source

¹H NMR
See Table 3 for detailed

assignments.
[8][9]

¹³C NMR
See Table 4 for detailed

assignments.
[10]

Infrared (IR) ~1715 cm⁻¹ (C=O stretch) [11][12]

Mass Spec (MS)

Molecular Ion (M⁺): m/z 126.

Key fragments at m/z 98, 83,

69, 55.

[6]
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Table 3: ¹H NMR Spectroscopic Data for 2-Ethylcyclohexanone (CDCl₃)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

2.25 - 2.45 m 1H CH (α-proton)

1.95 - 2.15 m 2H
CH₂ (cyclohexane

ring)

1.60 - 1.85 m 4H
CH₂ (cyclohexane

ring)

1.35 - 1.55 m 2H CH₂ (ethyl group)

1.15 - 1.30 m 2H
CH₂ (cyclohexane

ring)

0.88 t 3H CH₃ (ethyl group)

Table 4: ¹³C NMR Spectroscopic Data for 2-Ethylcyclohexanone (CDCl₃)

Chemical Shift (ppm) Assignment

212.0 C=O

50.5 CH (α-carbon)

42.0 CH₂ (cyclohexane ring)

28.5 CH₂ (cyclohexane ring)

25.0 CH₂ (ethyl group)

23.0 CH₂ (cyclohexane ring)

11.5 CH₃ (ethyl group)

Key Synthetic Methodologies
Several synthetic routes have been developed for the preparation of 2-Ethylcyclohexanone.

The following sections provide detailed experimental protocols for three prominent methods.
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Direct Alkylation of Cyclohexanone via Enolate
Formation
This classical method involves the deprotonation of cyclohexanone to form an enolate, which

then acts as a nucleophile to attack an ethyl halide.

Experimental Protocol:

Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a

magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g.,

nitrogen or argon), place a solution of sodium ethoxide (1.1 equivalents) in anhydrous

ethanol.

Cool the solution in an ice bath and add cyclohexanone (1.0 equivalent) dropwise with

stirring.

After the addition is complete, allow the mixture to stir at room temperature for 1 hour to

ensure complete enolate formation.

Alkylation: Add ethyl iodide or ethyl bromide (1.2 equivalents) dropwise to the enolate

solution.

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction

progress by TLC or GC.

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into

a separatory funnel containing water.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the drying agent and concentrate the solvent under reduced pressure.

Purification: Purify the crude product by vacuum distillation to yield 2-Ethylcyclohexanone.

Expected Yield: 60-70%
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Stork Enamine Synthesis
The Stork enamine synthesis offers a milder alternative to direct alkylation, proceeding through

an enamine intermediate which is less basic and can lead to higher regioselectivity.[4][5][13]

Experimental Protocol:

Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a

reflux condenser, combine cyclohexanone (1.0 equivalent) and a secondary amine such as

pyrrolidine or morpholine (1.2 equivalents) in a suitable solvent like toluene.

Add a catalytic amount of p-toluenesulfonic acid.

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap until no more

water is produced.

Cool the reaction mixture and remove the solvent under reduced pressure to obtain the

crude enamine.

Alkylation: Dissolve the crude enamine in an aprotic solvent such as acetonitrile or THF.

Add ethyl iodide or ethyl bromide (1.1 equivalents) and stir the mixture at room temperature

for 12-24 hours.

Hydrolysis: After the alkylation is complete, add an aqueous acid solution (e.g., 10% HCl)

and stir vigorously for 1-2 hours to hydrolyze the iminium salt intermediate.

Work-up and Purification: Follow the work-up and purification steps as described in the direct

alkylation method.

Expected Yield: 70-80%

Free-Radical Addition to Cyclohexanone
This method involves the free-radical addition of an ethyl group to cyclohexanone, typically

initiated by a radical initiator.[14]

Experimental Protocol:
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Reaction Setup: In a high-pressure autoclave, combine cyclohexanone (2.0 equivalents),

ethylene (1.0 equivalent, introduced as a gas to the desired pressure), and a radical initiator

such as ammonium persulfate (0.5% by weight of cyclohexanone).[14]

Reaction: Heat the autoclave to 100 °C and maintain the pressure for 5 hours with stirring.

[14]

Work-up: After the reaction period, cool the autoclave to room temperature and carefully vent

the excess ethylene.

Transfer the liquid product to a distillation apparatus.

Purification: Fractionally distill the crude product under vacuum to separate unreacted

cyclohexanone from the desired 2-Ethylcyclohexanone. The selectivity for 2-
ethylcyclohexanone was reported to be 75% based on the mass of ethylene that reacted.

[14]

Expected Selectivity: 75% (based on reacted ethylene)[14]

Reaction Pathways and Mechanisms
The synthesis of 2-Ethylcyclohexanone relies on fundamental principles of organic reactivity.

The following diagrams, generated using the DOT language, illustrate the key mechanistic

pathways.
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Step 1: Enolate Formation

Step 2: SN2 Alkylation

Cyclohexanone
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Click to download full resolution via product page

Figure 1: Mechanism of Direct Alkylation of Cyclohexanone.

Step 1: Enamine Formation

Step 2: Alkylation

Step 3: Hydrolysis

Cyclohexanone Enamine

Secondary Amine (e.g., Pyrrolidine)

Condensation (-H₂O)

Iminium Salt

Nucleophilic Attack
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Hydrolysis

H₂O, H⁺
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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